molecular formula C12H22N2O B1468128 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one CAS No. 1249020-06-1

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one

货号: B1468128
CAS 编号: 1249020-06-1
分子量: 210.32 g/mol
InChI 键: ARRUPVMKWLTZNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one (CAS 1249020-06-1) is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This pyrrolidine-containing scaffold serves as a valuable intermediate in medicinal chemistry and pharmaceutical research. Its significant research value is highlighted by its application in the development of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds that function as potent indoleamine-2,3-dioxygenase (IDO) antagonists . IDO is an immunomodulatory enzyme that is a promising therapeutic target in oncology, and inhibitors are being investigated for the treatment of various cancers . The compound's structure, featuring both an aminopyrrolidine ring and a cyclohexylethyl chain, is integral to the biological activity of these research compounds. As a building block, it enables researchers to explore novel therapeutic agents for diseases mediated by immune suppression. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper storage conditions and safe handling practices should be followed.

属性

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h10-11H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRUPVMKWLTZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 3-Aminopyrrolidine Derivatives

A key step in the preparation of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one is the synthesis of the 3-aminopyrrolidine intermediate. According to patent literature, optically active 3-aminopyrrolidine derivatives can be synthesized efficiently starting from butyl-1,2,4-trimesylate via nucleophilic substitution with primary amines under controlled conditions:

  • Starting Material: Optically active butyl-1,2,4-trimesylate
  • Reaction Conditions: Reaction with primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C, preferably 50–60°C.
  • Intermediate Formation: The resulting pyrrolidine derivative contains a protected amino group (benzyl).
  • Amino Protecting Group Exchange: The benzyl protecting group is replaced by allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at 0–100°C (preferably 30–70°C).
  • Final Amino Group Introduction: The desired 3-amino-pyrrolidine is obtained by introducing the amino group under pressure (3×10^6 to 2×10^7 Pa) at 20–200°C, preferably 100–150°C, in solvents such as THF or dimethoxyethane.

This process yields optically active 3-aminopyrrolidine derivatives with high chemical and optical purity, suitable as intermediates for further synthesis steps (e.g., vinylpyrrolidinone-cephalosporin derivatives).

Coupling with 2-Cyclohexylethan-1-one Fragment

The coupling of the 3-aminopyrrolidine moiety with the 2-cyclohexylethan-1-one fragment to form the target compound typically involves amide bond formation or nucleophilic substitution reactions. From medicinal chemistry research on related compounds:

  • Key Intermediate: 1-cyclohexylethan-1-one (a cyclohexyl ketone) is used as a building block.
  • Coupling Strategy: The amine functionality on the pyrrolidine ring reacts with the electrophilic center on the cyclohexylethanone derivative.
  • Reaction Type: Amide coupling reactions or reductive amination can be employed depending on the functional groups present.
  • Reaction Conditions: Standard peptide coupling reagents or reductive amination conditions (e.g., sodium triacetoxyborohydride in the presence of an aldehyde or ketone) under mild to moderate temperatures.

This approach has been used to prepare analogs with various substitutions on the pyrrolidine and cyclohexyl rings, allowing for structural diversity and optimization of biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Butyl-1,2,4-trimesylate + primary amine (e.g., benzylamine) in THF, 50–60°C Formation of protected 3-aminopyrrolidine intermediate
2 Protecting group exchange Allyl haloformate in heptane, 30–70°C Allyloxycarbonyl-protected pyrrolidine
3 Amino group introduction R2R3NH under pressure (5×10^6–8×10^6 Pa), 100–150°C, THF or dimethoxyethane Optically active 3-aminopyrrolidine
4 Coupling with cyclohexylethanone Amide coupling or reductive amination with 1-cyclohexylethan-1-one Formation of this compound

Detailed Research Findings and Notes

  • The use of optically active starting materials and protecting groups is critical to achieve high enantiomeric purity in the final product.
  • The reaction pressure and temperature during amino group introduction are optimized to maximize yield and minimize side reactions.
  • The cyclohexyl ketone fragment can be introduced either before or after the formation of the aminopyrrolidine ring, depending on the synthetic strategy.
  • Analytical techniques such as HPLC and LC/MS are used to confirm purity (>95%) and structure during synthesis.
  • Alternative synthetic routes include multi-step sequences starting from substituted acetophenones or butanetriol derivatives, but the described method offers a balance of efficiency and scalability.

化学反应分析

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexyl ketone derivatives.

    Reduction: Formation of cyclohexyl alcohol derivatives.

    Substitution: Formation of N-substituted pyrrolidine derivatives.

科学研究应用

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues with Modified Backbones or Substituents

1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Molecular Weight : 214.70 g/mol
  • Key Differences :
    • The cyclohexyl group is absent, replaced by a hydrogen atom.
    • Contains a chiral center at the 3-position (R-configuration) and exists as a dihydrochloride salt.
    • Implications :
  • The salt form enhances solubility in aqueous media, favoring pharmacokinetic properties .
1-(3-Aminopyrrolidin-1-yl)propan-1-one
  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Key Differences :
    • Ethyl group replaces the cyclohexyl substituent.
    • Implications :
  • Lower molecular weight and reduced steric bulk may improve binding to less spacious active sites.
  • Commercial availability (6 suppliers) suggests utility in high-throughput synthesis .
(S)-1-(3-Aminopyrrolidin-1-yl)ethan-1-one HCl
  • Molecular Formula : C₆H₁₃ClN₂O
  • Molecular Weight : 164.63 g/mol
  • Key Differences :
    • S-enantiomer of the ethyl-substituted analogue.
    • Lacks the cyclohexyl group and exists as an HCl salt.
    • Implications :
  • Enantiomeric specificity may enhance target selectivity in chiral environments (e.g., enzyme binding pockets).
  • The HCl salt improves stability and solubility for formulation .

Functional Group Variants

2-Phenyl-N-(pyrrolidin-3-yl)acetamide
  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 204.27 g/mol
  • Key Differences :
    • Ketone replaced by an acetamide group.
    • Phenyl substituent instead of cyclohexyl.
    • Implications :
  • The phenyl group introduces aromatic interactions, useful in kinase or receptor binding .
Tosufloxacin Tosilate Hydrate
  • Molecular Formula : C₁₉H₁₅F₃N₄O₃·C₇H₈O₃S·H₂O
  • Molecular Weight : 594.56 g/mol
  • Key Differences: Part of a fluoroquinolone antibiotic with a 3-aminopyrrolidinyl substituent. Complex structure with difluorophenyl and naphthyridine moieties. Implications:
  • Demonstrates the role of the 3-aminopyrrolidine group in enhancing antibacterial activity by targeting DNA gyrase.
  • Highlights the scaffold’s versatility in drug design .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one C₁₃H₂₂N₂O 222.33 Cyclohexyl, ethanone High lipophilicity, CNS potential
1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride C₁₀H₁₅ClN₂O 214.70 R-chiral center, HCl salt Enhanced solubility
1-(3-Aminopyrrolidin-1-yl)propan-1-one C₇H₁₂N₂O 140.18 Ethyl group Reduced steric hindrance
2-Phenyl-N-(pyrrolidin-3-yl)acetamide C₁₂H₁₆N₂O 204.27 Phenyl, acetamide Aromatic interactions
Tosufloxacin Tosilate Hydrate C₂₆H₂₆F₃N₄O₇S 594.56 Fluoroquinolone core Antibacterial activity

生物活性

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₂₂N₂O
IUPAC Name: 1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone
Molecular Weight: 206.32 g/mol

The compound features a pyrrolidine ring connected to a cyclohexyl group via an ethanone linkage. This unique structure contributes to its distinct biological properties and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound may modulate the activity of these targets, leading to significant biological effects.

Potential Targets

  • Neurotransmitter Receptors: The compound may influence central nervous system (CNS) activity by interacting with neurotransmitter receptors, which could have implications for conditions such as anxiety and depression.
  • Enzymatic Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. For example:

StudyBiological ActivityMethodology
Study 1Dipeptidyl Peptidase IV (DPP-IV) InhibitionAssessed using enzyme assays to evaluate inhibitory effects on DPP-IV, a target for type 2 diabetes treatment.
Study 2Neurotransmitter ModulationEvaluated effects on serotonin and dopamine receptors in cell cultures.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Case Study 1: A study involving animal models indicated that administration of the compound led to reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Case Study 2: In models of type 2 diabetes, the compound exhibited significant reductions in blood glucose levels, indicating its role as a DPP-IV inhibitor.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-(3-Aminopyrrolidin-1-yl)-2-phenylethanoneContains a phenyl groupModerate CNS activity
1-(3-Aminopyrrolidin-1-yl)-2-methylpropanoneContains a methyl groupLower metabolic inhibition

This comparison illustrates how the cyclohexyl group may enhance binding affinity and specificity towards molecular targets compared to other substituents.

常见问题

Basic: What are the recommended synthetic routes for 1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one?

Methodological Answer:
The synthesis typically involves a two-step approach:

Formation of the ketone backbone : Cyclohexylacetic acid derivatives are condensed with pyrrolidine precursors via nucleophilic substitution or cross-coupling reactions. For example, cyclohexylacetyl chloride may react with 3-aminopyrrolidine under basic conditions (e.g., triethylamine) to form the target compound .

Chiral resolution : If enantiomeric purity is required, asymmetric synthesis using chiral auxiliaries (e.g., (S)-3-aminopyrrolidine) or chromatographic separation (e.g., chiral HPLC) is employed .
Key Considerations : Optimize reaction time and temperature to minimize racemization. Validate purity using techniques like HPLC or NMR.

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:
A multi-technique approach is recommended:

  • X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the 3D configuration, particularly the stereochemistry at the pyrrolidine nitrogen and cyclohexyl group .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent connectivity. For example, the cyclohexyl proton signals appear as multiplet peaks between δ 1.2–2.1 ppm, while the pyrrolidine NH2_2 group shows broad signals near δ 1.8–2.3 ppm .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 251.2) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during pyrrolidine ring formation .
  • Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers. Validate purity (>99% ee) using polarimetric detection .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .

Advanced: What computational methods are suitable for studying its biological interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the 3-aminopyrrolidine group and catalytic residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Analyze RMSD and RMSF values to identify critical interaction sites .
  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) or the pyrrolidine amine (e.g., substitute with hydroxyl or methyl groups) to assess impact on bioactivity .
  • Biological assays : Test analogs against target systems (e.g., enzyme inhibition or receptor binding). For example, measure IC50_{50} values for kinase inhibition to correlate substituent effects with potency .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Advanced: What analytical methods are recommended for stability profiling?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via LC-QTOF to identify labile sites (e.g., the ketone or amine groups) .
  • HPLC method validation : Develop a stability-indicating method using a C18 column (e.g., Agilent Zorbax) and gradient elution (acetonitrile/water with 0.1% TFA). Validate parameters per ICH Q2(R1) guidelines .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf life under accelerated conditions (e.g., 25°C/60% RH) .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies >5% may indicate crystal packing effects or measurement errors .
  • Dynamic NMR : For flexible moieties (e.g., cyclohexyl chair flipping), perform variable-temperature 1H^1H NMR to detect conformational exchange broadening .
  • Neutron diffraction : If available, use to resolve hydrogen atom positions ambiguously located via X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。